CC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O
. This indicates that it contains a tert-butoxycarbonyl group attached to an indole ring, which is further connected to a boronic acid group.
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid, also known as 1-Boc-5-methoxyindole-2-boronic acid, is a boronic acid derivative that plays a significant role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a methoxy-substituted indole moiety.
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is classified as an organoboron compound. Boronic acids are known for their ability to form stable complexes with diols and play a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds.
The synthesis of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid typically involves several steps, including the protection of functional groups and the introduction of the boronic acid functionality. A common method involves the reaction of 5-methoxyindole with boron reagents under controlled conditions.
Technical Details:
This multi-step synthesis requires careful control of reaction conditions, including temperature, solvent choice, and time to ensure high yield and purity .
The molecular formula for (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is C14H18BNO5. Its structure features:
The molecular weight of this compound is approximately 291.11 g/mol. The structural representation can be visualized through various chemical drawing software or databases like PubChem .
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is primarily utilized in cross-coupling reactions, especially:
Technical Details:
In this context, (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid serves as an electrophile that reacts with various electrophiles under mild conditions, demonstrating its utility in synthesizing complex organic molecules.
The mechanism of action for (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid in cross-coupling reactions involves:
This mechanism highlights the efficiency of boronic acids in facilitating carbon-carbon bond formation.
Relevant data on melting point and boiling point may vary depending on purity and specific conditions but generally indicate stability under standard laboratory conditions .
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is utilized extensively in:
This compound's versatility in synthetic applications underscores its importance within pharmaceutical research and development environments.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1